
2-Fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique physical and chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-fluoroaniline with trifluoroacetic anhydride, followed by cyclization with formaldehyde under acidic conditions . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
2-Fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, leading to increased potency and selectivity. The compound may also modulate various signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
- 2-Fluoro-3-(trifluoromethyl)benzamide
- Trifluoromethylpyridine
Uniqueness
Compared to similar compounds, 2-Fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine exhibits unique properties due to its benzoxazine ring structure. This structure provides additional stability and reactivity, making it a versatile compound for various applications. The presence of both fluorine and trifluoromethyl groups further enhances its chemical and biological properties, distinguishing it from other fluorinated compounds.
Propriétés
Numéro CAS |
85290-67-1 |
|---|---|
Formule moléculaire |
C9H5F4NO |
Poids moléculaire |
219.14 g/mol |
Nom IUPAC |
2-fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine |
InChI |
InChI=1S/C9H5F4NO/c10-8-7(9(11,12)13)14-5-3-1-2-4-6(5)15-8/h1-4,14H |
Clé InChI |
ZGXLQVSOXMJUAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=C(O2)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


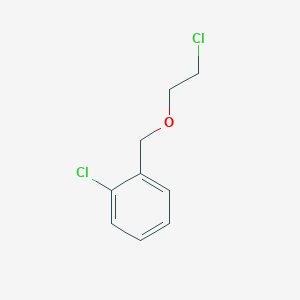
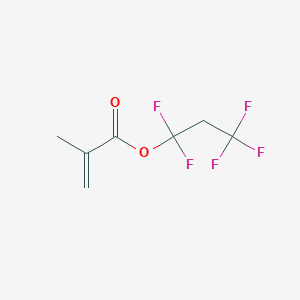
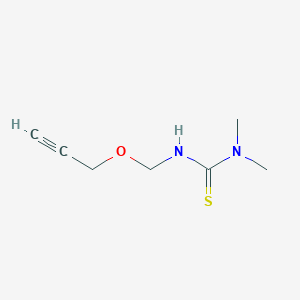
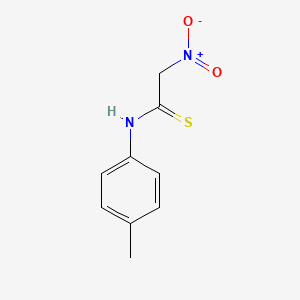
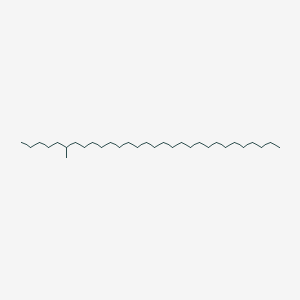
![1H-Imidazole, 1-methyl-2-[(methylthio)methyl]-](/img/structure/B14415222.png)

![2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14415235.png)
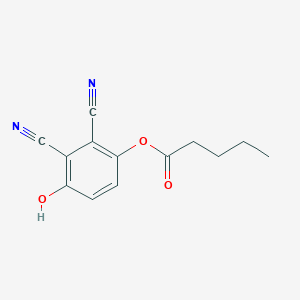
![3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile](/img/structure/B14415257.png)
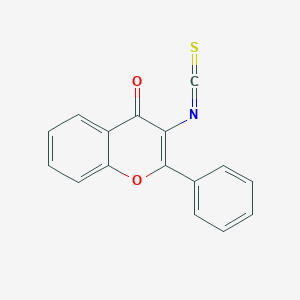
![Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-](/img/structure/B14415274.png)
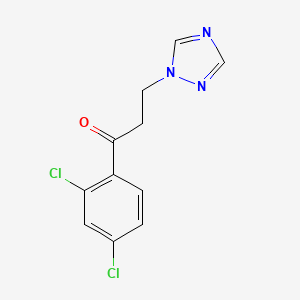
diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)
